1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride
Description
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a fluorine atom at the 3-position and a pyridine ring at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
PTAQPLVREIRKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Fluoropyridyl Precursors
The cyclopropanation step is crucial and typically involves transition-metal-catalyzed reactions or carbenoid insertions onto the pyridine ring bearing the fluorine substituent at the 3-position. Commonly used cyclopropanating agents include diazo compounds or ylides, with catalysts such as ruthenium or rhodium complexes facilitating the reaction under controlled temperature and pressure.
Amine Functionalization
Following cyclopropanation, the intermediate bearing the cyclopropane ring is functionalized to introduce the amine group at the cyclopropane carbon. This can be achieved through:
Formation of Hydrochloride Salt
To improve the compound's physicochemical properties, the free amine is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step enhances aqueous solubility and stability, which is critical for pharmaceutical applications.
Representative Synthetic Route (Literature-Based)
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclopropanation of 3-fluoro-4-pyridyl precursor | Fluoropyridine derivative, cyclopropanating agent (e.g., diazo compound), Ru or Rh catalyst, inert atmosphere, controlled temperature (0–50°C) | Ensures selective cyclopropane ring formation |
| 2 | Amide formation (if starting from acid derivatives) | Carboxylic acid intermediate, coupling agents or acyl chlorides | Prepares for amine introduction via rearrangement |
| 3 | Hofmann rearrangement/degradation | Sodium hypochlorite or other oxidants, base, aqueous conditions | Converts amide to primary amine |
| 4 | Salt formation | Treatment with HCl in suitable solvent (e.g., ethanol, ether) | Yields hydrochloride salt with enhanced stability |
This sequence is adapted from analogous cyclopropanamine syntheses and tailored for the fluoropyridyl system.
Industrial Considerations and Optimization
Industrial-scale synthesis emphasizes:
- Use of scalable catalysts and reagents.
- Minimization of hazardous by-products (e.g., avoiding borane-dimethyl sulfide complexes that emit foul-smelling gases).
- Optimization of enantiomeric excess through asymmetric catalysis or resolution techniques.
- Purification via crystallization or chromatography to achieve ≥98% purity, verified by high-performance liquid chromatography (HPLC).
Analytical Verification
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the cyclopropane ring and fluoropyridyl substitution pattern.
- High-resolution mass spectrometry (HRMS) supports molecular weight confirmation.
- X-ray crystallography may be employed to verify stereochemistry and ring strain.
- Purity and enantiomeric excess are assessed by chiral HPLC and optical rotation measurements.
Comparative Notes on Related Cyclopropanamine Syntheses
While direct literature on 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is limited, extensive methodologies exist for related fluorinated cyclopropanamines, such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives. These share similar synthetic challenges and solutions, such as:
- Use of malonic acid condensation with fluorinated aldehydes to form propenoic acid intermediates.
- Conversion to acyl chlorides and subsequent esterification with chiral auxiliaries.
- Cyclopropanation via sulfur ylides or diazo compounds.
- Amide formation and Hofmann degradation to amines.
These analogs provide valuable insights into optimizing the synthesis of the target compound.
Summary Table: Key Preparation Steps and Conditions
| Preparation Step | Typical Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| Cyclopropanation | Fluoropyridine derivative, diazo compound or ylide, Ru/Rh catalyst | Inert atmosphere, 0–50°C | Formation of cyclopropane ring on pyridine |
| Amide formation | Acyl chlorides, coupling agents | Organic solvents, mild heating | Precursor for amine introduction |
| Hofmann rearrangement | Sodium hypochlorite, base (NaOH) | Aqueous, room temp to mild heating | Conversion of amide to primary amine |
| Salt formation | Hydrochloric acid | Ethanol or ether, ambient temp | Formation of hydrochloride salt |
Chemical Reactions Analysis
Key Methods from Literature
For the pyridyl variant, cyclopropanation of a substituted pyridine precursor (e.g., 3-fluoro-4-vinylpyridine) using iridium-catalyzed methods or sulfoxonium ylides would be plausible.
Functional Group Transformations
The primary amine and cyclopropane moieties enable diverse reactivity:
Amide Formation
The amine group undergoes nucleophilic acylation. For example:
-
Reaction with acid chlorides :
Reductive Amination
Secondary amine synthesis via reductive amination:
-
Substrates : Aldehydes/ketones + primary amines.
-
Application: Alkylation of the cyclopropanamine core with aryl aldehydes .
Hydrochloride Salt Stability
The hydrochloride salt enhances solubility but may limit reactivity in basic conditions. Deprotonation (e.g., with DIEA) is required for nucleophilic reactions .
HBTU-Mediated Amide Bond Formation
Comparative Data for Analogues
Plausible Reaction Pathways for 1-(3-Fluoro-4-pyridyl)cyclopropanamine HCl
-
Cyclopropanation :
-
Amide Derivatization :
-
Reductive Alkylation :
Challenges and Unknowns
-
Regioselectivity : Fluorine and pyridine’s electronic effects may direct cyclopropanation to specific positions.
-
Stability : Hydrochloride salts may decompose under strong basic/acidic conditions (e.g., hydrazine reactions ).
Recommendations for Further Study
Scientific Research Applications
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Pharmacological and Research Findings
- Solubility and Bioavailability : Hydrochloride salts universally enhance aqueous solubility. For example, 1-(3-fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride has improved solubility due to the methoxy group, but this may trade off with reduced blood-brain barrier penetration .
Biological Activity
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine core substituted with a 3-fluoro-4-pyridyl group. The presence of the fluorine atom and the pyridine ring are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of cyclopropanamine have shown promising results against certain bacterial strains and protozoan parasites. In particular, studies have highlighted the efficacy of cyclopropyl derivatives against Plasmodium falciparum, the malaria-causing parasite, with some compounds achieving low EC50 values (effective concentration for 50% inhibition).
| Compound | EC50 (µM) | Target |
|---|---|---|
| WJM280 | 0.040 | P. falciparum asexual stage |
| Benchmark | 0.14 | P. falciparum asexual stage |
The mechanism by which this compound exerts its effects appears to involve interaction with specific biological targets such as cytochrome b in mitochondrial pathways. This interaction is crucial for inhibiting the growth of parasites and may also extend to other cellular processes.
Structure-Activity Relationships (SAR)
The modification of substituents on the cyclopropanamine scaffold has been extensively studied to optimize biological activity. The introduction of various functional groups has been shown to significantly alter potency and selectivity.
Key Findings:
- Fluorine Substitution: Enhances lipophilicity and cellular uptake.
- Pyridine Ring Modifications: Altered positions and types of substituents on the pyridine ring can either enhance or reduce activity against target pathogens.
Case Studies
- Antimalarial Screening: In a high-throughput screening of 80,000 compounds, derivatives of cyclopropanamine were identified as hits against P. falciparum. The lead compound demonstrated significant potency with minimal cytotoxicity towards human cells.
- Resistance Studies: Forward genetic studies revealed mutations in cytochrome b associated with resistance to cyclopropanamine derivatives, indicating that targeting this pathway may be effective in combating resistant strains.
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
